N-(2-bromophenyl)-2,2,2-trifluoroacetamide

Descripción

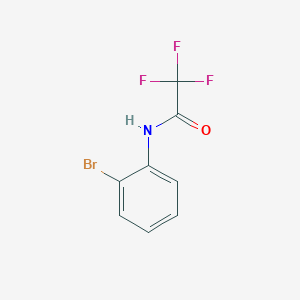

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

N-(2-bromophenyl)-2,2,2-trifluoroacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrF3NO/c9-5-3-1-2-4-6(5)13-7(14)8(10,11)12/h1-4H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAIXIJZAVUCEAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50401366 | |

| Record name | N-(2-bromophenyl)-2,2,2-trifluoroacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50401366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2727-71-1 | |

| Record name | N-(2-Bromophenyl)-2,2,2-trifluoroacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2727-71-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2-bromophenyl)-2,2,2-trifluoroacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50401366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Transformational Chemistry of N 2 Bromophenyl 2,2,2 Trifluoroacetamide

Nucleophilic and Electrophilic Reactivity Patterns

The electronic properties of N-(2-bromophenyl)-2,2,2-trifluoroacetamide dictate its reactivity. The powerful electron-withdrawing nature of the trifluoromethyl group significantly influences the electrophilicity of the carbonyl carbon and the reactivity of the aromatic ring.

Nucleophilic acyl substitution is a fundamental reaction class for carboxylic acid derivatives. libretexts.org The reaction proceeds via a two-step addition-elimination mechanism, where a nucleophile first attacks the electrophilic carbonyl carbon to form a tetrahedral intermediate. vanderbilt.edumasterorganicchemistry.com Subsequently, this intermediate collapses, expelling a leaving group to yield the substituted product. libretexts.orgvanderbilt.edu

In this compound, the amide nitrogen is part of the leaving group. Amides are generally the least reactive among carboxylic acid derivatives due to the resonance stabilization between the nitrogen lone pair and the carbonyl group. vanderbilt.edu However, the strong inductive effect of the trifluoromethyl group in the trifluoroacetyl moiety significantly withdraws electron density from the carbonyl carbon, increasing its electrophilicity and making it more susceptible to nucleophilic attack compared to a standard acetamide (B32628).

Table 1: General Reactivity in Nucleophilic Acyl Substitution

| Reactant Type | General Mechanism | Key Steps |

|---|---|---|

| Carboxylic Acid Derivatives | Addition-Elimination | 1. Nucleophilic attack on carbonyl carbon. 2. Formation of a tetrahedral intermediate. 3. Expulsion of the leaving group. vanderbilt.edumasterorganicchemistry.com |

The carbon-bromine bond on the phenyl ring is a key site for transformation via palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. wikipedia.orgwikipedia.orgorganic-chemistry.org

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron reagent, typically a boronic acid or ester, to form a new C-C bond. organic-chemistry.orgyoutube.com The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the activated boronic acid and subsequent reductive elimination to yield the biaryl product and regenerate the catalyst. youtube.comresearchgate.net The reaction is highly versatile, tolerating a wide range of functional groups. organic-chemistry.orgmdpi.com The protection of an amino group as an amide, as in this compound, can be crucial for the success of Suzuki couplings, preventing interference from the amine and leading to enhanced yields. mdpi.com

Heck Reaction: The Heck reaction forms a substituted alkene by coupling the aryl bromide with an alkene in the presence of a base and a palladium catalyst. wikipedia.orgorganic-chemistry.org The mechanism also proceeds through a Pd(0)/Pd(II) cycle, involving oxidative addition, migratory insertion of the alkene, and subsequent β-hydride elimination. wikipedia.orglibretexts.org This method is known for its excellent trans selectivity in the resulting alkene product. organic-chemistry.org

Buchwald-Hartwig Amination: This is a palladium-catalyzed reaction for the formation of carbon-nitrogen bonds by coupling an aryl halide with a primary or secondary amine. wikipedia.orgorganic-chemistry.org The process involves oxidative addition of the aryl bromide to the palladium catalyst, coordination of the amine, deprotonation to form a palladium-amido complex, and finally, reductive elimination to form the new C-N bond and regenerate the Pd(0) catalyst. wikipedia.orgyoutube.com This reaction has largely replaced harsher traditional methods for synthesizing aryl amines due to its broad substrate scope and functional group tolerance. wikipedia.org

Copper-Catalyzed Coupling: In addition to palladium, copper catalysts can also be employed. For instance, the reaction of this compound with terminal alkynes, catalyzed by copper(I) iodide (CuI), has been studied as a pathway to synthesize indoles through a coupling and subsequent cyclization mechanism. researchgate.net

Directed C-H Functionalization Studies

Direct C-H bond functionalization is an atom-economical strategy for modifying organic molecules. In this compound, the amide functionality can act as a directing group, guiding a catalyst to a specific C-H bond on the aromatic ring.

While directing groups typically favor ortho-selective functionalization through the formation of a stable cyclometalated intermediate, achieving meta-selectivity is a significant challenge. wikipedia.org Recent advances have shown that it is possible to achieve meta-selective C-H borylation of arenes bearing a hydrogen-bond-accepting group. nih.gov

In a notable study, an iridium catalyst bearing a bipyridine ligand with a pendant urea (B33335) moiety was used. nih.gov This system facilitates meta-selective borylation through a secondary interaction. The urea part of the ligand forms a hydrogen bond with the hydrogen-bond acceptor on the substrate, which in the case of this compound is the amide group. This reversible interaction positions the iridium catalyst in proximity to the meta C-H bond, overriding the intrinsic steric and electronic preferences of the substrate and leading to selective borylation at the meta position. nih.govccspublishing.org.cn The trifluoroacetyl group, with its strong electron-withdrawing nature, serves as an effective hydrogen bond acceptor site, facilitating this directed transformation.

Table 2: Meta-Selective C-H Borylation

| Catalytic System | Directing Interaction | Outcome | Reference |

|---|

The concept of using directing groups to control the regioselectivity of C-H activation is a broad and powerful strategy in organic synthesis. rsc.orgrsc.org The amide group in this compound can potentially direct other transition-metal-catalyzed C-H functionalization reactions beyond borylation.

By modifying the catalyst or the directing group, different positions on an aromatic ring can be targeted. For example, in some systems, a directing group can be switched "on" or "off" by changing reaction conditions, such as pH, allowing for sequential functionalization at different sites. nih.gov While specific examples of other regioselective C-H activations for this compound are not extensively detailed in the provided context, the principles of directed C-H activation suggest its potential for various transformations, such as arylation, alkylation, or olefination at specific positions on the phenyl ring, guided by the trifluoroacetamide (B147638) moiety. mdpi.com

Intramolecular Cyclization and Annulation Reactions

The presence of the bromine atom ortho to the amide group in this compound provides an ideal scaffold for intramolecular reactions, leading to the formation of heterocyclic ring systems.

One of the key transformations is the synthesis of indole (B1671886) derivatives. A theoretical study using density functional theory (DFT) investigated the copper(I)-catalyzed reaction between this compound and a terminal alkyne. researchgate.net The proposed mechanism involves an initial coupling reaction followed by an intramolecular cyclization to construct the indole ring. This type of reaction, often referred to as a Larock indole synthesis or related cyclizations, is a powerful method for building complex heterocyclic structures.

Similarly, other intramolecular cyclizations can be envisaged. For example, under transition-metal-free conditions, related compounds like 2-(gem-dibromovinyl)anilines can undergo intramolecular cyclization promoted by a base to form 2-bromoindoles. rsc.org Annulation reactions, which build a new ring onto an existing one, are also a cornerstone of synthetic chemistry for creating polycyclic systems. ias.ac.in The structure of this compound is well-suited for such tandem reactions where an initial intermolecular coupling at the bromide position is followed by an intramolecular annulation step, providing access to a variety of fused heterocyclic compounds.

Formation of Indole Derivatives via N-Cyclization

This compound serves as a precursor for substituted indole derivatives through intramolecular cyclization. This transformation typically involves the coupling of the nitrogen atom with the ortho-brominated carbon center. Palladium-catalyzed reactions are often employed to facilitate this type of C-N bond formation.

The general strategy involves the deprotection of the trifluoroacetamide group to reveal the aniline (B41778) nitrogen, which then participates in the cyclization. However, related transformations on similar N-acyl-2-bromoanilides can proceed under conditions that may involve the amide directly or its in-situ deprotection. For instance, palladium-catalyzed coupling reactions of 2-bromoacetanilides with ethylene (B1197577) have been utilized to produce a variety of regiochemically pure substituted indoles under mild conditions. capes.gov.br While a direct cyclization of this compound with a coupling partner to form a substituted indole is a plausible synthetic route, the more common approach involves using the corresponding unprotected 2-alkynylanilines, which can be readily cyclized using a palladium catalyst. nih.gov

The synthesis of 2-substituted indoles from unprotected 2-alkynylanilines has been successfully achieved in an aqueous micellar medium using Pd(OAc)₂ as the catalyst. nih.gov This highlights a green chemistry approach to indole synthesis. A tandem Sonogashira coupling followed by cyclization can also be accomplished using a palladium catalyst and a suitable ligand like Xphos. nih.gov These methods underscore the importance of palladium catalysis in the synthesis of indoles from ortho-haloaniline derivatives. nih.govnih.gov

Table 1: Representative Conditions for Palladium-Catalyzed Indole Synthesis

| Precursor Type | Catalyst System | Solvent | Conditions | Product | Citation |

|---|---|---|---|---|---|

| 2-Alkynylaniline | Pd(OAc)₂ | 3% TPGS-750-M in Water | Convectional or Microwave Heating | 2-Substituted Indole | nih.gov |

| o-Haloaniline / Alkyne | Pd(OAc)₂ / XPhos | Nanomicellar Water | Tandem Sonogashira-Cyclization | 2-Substituted Indole | nih.gov |

| 2-Bromoacetanilide | Palladium Catalyst | Not specified | Mild conditions | Substituted Indole | capes.gov.br |

Cascade Cyclizations to Fused Heterocyclic Systems (e.g., Thieno[2,3-d]pyrimidines, Carbazoles)

While this compound is not a direct precursor for thieno[2,3-d]pyrimidines or carbazoles in a single cascade step, it can be envisioned as a starting material in multi-step syntheses for such fused systems.

Thieno[2,3-d]pyrimidines: The synthesis of the thieno[2,3-d]pyrimidine (B153573) scaffold, a bioisostere of purine, typically begins with a substituted thiophene (B33073) ring. researchgate.netsci-hub.se Common methods involve the cyclization of 2-aminothiophene-3-carboxylate or related derivatives with reagents like formamide (B127407) or formamidine (B1211174) acetate (B1210297). sci-hub.se A plausible, albeit multi-step, route from this compound would first require the transformation of the bromophenyl moiety into a suitable 2-aminothiophene-3-carbonitrile (B183302) or carboxylate derivative, which could then undergo cyclization to form the pyrimidine (B1678525) ring. Cascade reactions leading to thieno[2,3-b]pyridines have been reported starting from 2-amino-4-aryl-6-mercaptopyridine-3,5-dicarbonitriles, which are generated in a one-pot, three-component reaction. scielo.br

Carbazoles: Carbazoles are typically synthesized via intramolecular cyclization of 2-aminobiphenyl (B1664054) derivatives (Cadogan reaction) or intermolecular coupling strategies. nih.gov A recent method involves a one-pot synthesis from nitroarenes and Grignard reagents, proceeding through a photoinduced aza-6π electrocyclization. rsc.org To synthesize a carbazole (B46965) from this compound, one would first need to perform a cross-coupling reaction (e.g., Suzuki coupling) to form an N-(trifluoroacetyl)-2-aminobiphenyl derivative. Subsequent deprotection and intramolecular cyclization would then yield the carbazole core. While not a cascade reaction from the starting material, this demonstrates its potential as a building block.

Table 2: General Synthetic Approaches to Fused Heterocycles

| Target Heterocycle | Common Precursor | Key Reaction Step | Citation |

|---|---|---|---|

| Thieno[2,3-d]pyrimidine | 2-Aminothiophene-3-carboxamide | Cyclization with Formamide | researchgate.netsci-hub.se |

| Thieno[2,3-b]pyridine | 2-Amino-6-mercaptopyridine derivative | Intramolecular Cyclization | scielo.br |

| Carbazole | 2-Aminobiphenyl | Intramolecular Cyclization (e.g., Cadogan) | nih.gov |

| Carbazole | Nitroarene / Grignard Reagent | Photoinduced Electrocyclization | rsc.org |

Reductive Transformations Involving the Trifluoroacetamide Functionality

The trifluoroacetamide (Tfa) group in this compound is primarily used as a protecting group for the amine. Its removal, which is a reductive cleavage of the N-acyl bond, can be achieved under various conditions, often with high efficiency. The electron-withdrawing nature of the trifluoromethyl group facilitates this cleavage compared to a standard acetamide.

One of the most effective methods for the deprotection of a trifluoroacetamide group is treatment with sodium borohydride (B1222165) (NaBH₄) in a mixed solvent system, typically tetrahydrofuran (B95107) (THF) and ethanol. google.com This method is notable for its mildness and speed, often achieving complete removal of the Tfa group within an hour at room temperature. google.com

Alternatively, basic hydrolysis provides another route for Tfa group removal. Reagents such as potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) in a methanol (B129727)/water mixture can effectively cleave the amide bond at room temperature. guidechem.com Other basic conditions include the use of aqueous ammonia (B1221849) in methanol or lithium hydroxide. guidechem.com The choice of conditions can be critical, especially when other base-sensitive functional groups are present in the molecule. researchgate.net

Table 3: Conditions for Reductive Deprotection of Trifluoroacetamide

| Reagent(s) | Solvent(s) | Typical Conditions | Notes | Citation |

|---|---|---|---|---|

| Sodium Borohydride (NaBH₄) | THF / Ethanol | Room Temperature, < 1 hour | Mild and efficient for solid-phase synthesis. | google.comgoogle.com |

| Potassium Carbonate (K₂CO₃) | Methanol / Water | Room Temperature | Mild basic hydrolysis. | guidechem.com |

| Ammonia (aq) | Methanol | Room Temperature | Common basic deprotection method. | guidechem.com |

| Lithium Aluminum Hydride (LiAlH₄) | Not specified | Not specified | A strong reducing agent capable of amide reduction. | organic-chemistry.org |

Mechanistic Investigations of Reactions Involving N 2 Bromophenyl 2,2,2 Trifluoroacetamide

Computational Elucidation of Reaction Pathways

Computational chemistry offers a powerful lens through which to view chemical reactions at a molecular level. By modeling the electronic structure and energy of molecules, researchers can map out the entire energy landscape of a reaction, identifying key structures that are often too transient to be observed experimentally.

Density Functional Theory (DFT) has become a cornerstone for investigating the mechanisms of complex organic and organometallic reactions. In the context of the copper(I)-catalyzed intramolecular cyclization of N-(2-bromophenyl)-2,2,2-trifluoroacetamide to form a trifluoromethylated indole (B1671886) derivative, DFT calculations are crucial for understanding the step-by-step process.

The catalytic cycle, as proposed through DFT studies on similar aryl halide amination reactions, likely involves several key stages:

Deprotonation: The amide N-H proton is then removed by a base present in the reaction mixture. This step generates a copper(III)-amido complex.

Reductive Elimination: The key C-N bond-forming event occurs via reductive elimination from the copper(III) center. This step forms the new heterocyclic ring of the indole product and regenerates the active Cu(I) catalyst, allowing it to re-enter the catalytic cycle.

Table 1: Hypothetical DFT-Calculated Energy Profile for CuI-Catalyzed Indole Formation

| Step | Species | Relative Free Energy (kcal/mol) | Description |

|---|---|---|---|

| 1 | Reactants + Cu(I) | 0.0 | Starting materials |

| 2 | Transition State 1 (TS1) | +22.5 | Oxidative Addition of Ar-Br to Cu(I) |

| 3 | Cu(III) Intermediate | +5.7 | Product of oxidative addition |

| 4 | Transition State 2 (TS2) | +15.3 | Deprotonation of amide |

| 5 | Cu(III)-Amido Complex | -2.1 | Deprotonated intermediate |

| 6 | Transition State 3 (TS3) | +18.9 | C-N Reductive Elimination |

| 7 | Product + Cu(I) | -25.0 | Final indole product and regenerated catalyst |

Note: This table is a representative example based on typical values for similar catalytic cycles and is for illustrative purposes.

To gain a deeper understanding of the bonding changes during a reaction, researchers employ further computational analyses.

Frontier Molecular Orbital (FMO) Theory : FMO theory simplifies the picture of reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. numberanalytics.com In the CuI-catalyzed cyclization, the key interaction during the reductive elimination step is between the HOMO, which would be localized on the nitrogen atom of the amido group, and the LUMO, localized on the aryl carbon bound to the copper. libretexts.org A favorable overlap and a small energy gap between these orbitals facilitate the bond formation. numberanalytics.comtaylorandfrancis.com The trifluoroacetamide (B147638) group, being strongly electron-withdrawing, lowers the energy of the nitrogen's HOMO, which can influence the rate of the C-N bond formation.

Atoms in Molecules (AIM) and Natural Bond Orbital (NBO) Analysis : NBO analysis provides a picture of localized bonds and lone pairs within the calculated structures of intermediates and transition states. It can be used to quantify the charge distribution on each atom, revealing the flow of electrons during the reaction. For example, NBO analysis can confirm the increasing nucleophilicity of the nitrogen atom after deprotonation and track the formation of the new C-N bond during reductive elimination. AIM analysis complements this by identifying bond critical points (BCPs) between atoms, providing evidence for the existence and strength of specific chemical bonds and non-covalent interactions that stabilize transition states.

Reactions are rarely performed in the gas phase; the solvent plays a critical role. The Polarized Continuum Model (PCM) is a computational method used to approximate the effect of a solvent by treating it as a continuous medium with a specific dielectric constant. nih.gov

For the cyclization of this compound, the polarity of the solvent can significantly impact the reaction mechanism. nih.gov

Stabilization of Charged Species : Polar solvents can stabilize charged intermediates and transition states more effectively than nonpolar solvents. For example, the oxidative addition step, which involves charge separation in the transition state, would likely be accelerated in a polar solvent.

Experimental Mechanistic Probes

While computational studies provide a theoretical framework, experimental evidence is essential to validate proposed mechanisms.

Isotopic labeling is a powerful experimental technique used to trace the fate of atoms throughout a chemical reaction. scripps.edutaylorandfrancis.com By replacing an atom in a reactant with one of its heavier, non-radioactive isotopes (e.g., ¹³C for ¹²C, ¹⁵N for ¹⁴N, or ²H for ¹H), chemists can follow the labeled atom's position in the products using techniques like Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov

For the intramolecular cyclization of this compound, several labeling experiments could be designed:

¹⁵N Labeling : Synthesizing the starting material with ¹⁵N in the amide group would definitively confirm that this nitrogen atom is the one incorporated into the final indole ring.

¹³C Labeling : Placing a ¹³C label at the C-2 position of the phenyl ring (the one bearing the bromine atom) would verify that the C-N bond forms at this specific carbon, as expected for an intramolecular cyclization.

These studies provide unambiguous proof of bond connectivities and rule out alternative mechanisms, such as intermolecular pathways or rearrangements.

Kinetic studies measure the rate of a reaction and how it is affected by various factors, such as the concentration of reactants, catalysts, and inhibitors. This data is used to derive a rate law, which is a mathematical expression that provides strong evidence for a proposed mechanism.

For the CuI-catalyzed indole synthesis, a typical kinetic study would involve:

Monitoring Reaction Progress : The concentration of the starting material or product is measured over time using techniques like HPLC or GC.

Determining Reaction Order : By systematically varying the initial concentration of this compound, the CuI catalyst, and any ligands or bases, the order of the reaction with respect to each component can be determined. For example, if doubling the catalyst concentration doubles the reaction rate, the reaction is first-order in the catalyst. This information is critical for understanding which species are involved in the rate-determining step.

Identifying Inhibition : Reaction profiling can also uncover issues like product or byproduct inhibition. nih.gov For instance, if the reaction slows down more than expected over time, it might indicate that the indole product or a byproduct is binding to the copper catalyst and deactivating it. nih.gov

Table 2: Experimental Probes for Mechanistic Investigation

| Technique | Purpose | Information Gained |

|---|---|---|

| Isotopic Labeling | To trace the path of specific atoms. taylorandfrancis.com | Confirms bond formation pathways and rules out rearrangements or intermolecular processes. |

| Kinetic Studies | To determine the reaction rate law. | Reveals which chemical species are involved in the rate-determining step. |

| Reaction Profiling | To monitor concentrations of all species over time. nih.gov | Identifies reaction intermediates, byproducts, and potential catalyst deactivation pathways. |

| In-situ Spectroscopy | To observe the reaction as it happens. | Can provide direct structural information on catalyst resting states or transient intermediates. |

Theoretical and Computational Chemistry Studies on N 2 Bromophenyl 2,2,2 Trifluoroacetamide

Electronic Structure and Reactivity Predictions

The electronic structure of a molecule is fundamental to understanding its stability, reactivity, and properties. Computational methods allow for the detailed mapping of electron distribution and the prediction of sites susceptible to chemical attack.

Analysis of Electron Density Distributions and Fukui Functions

The electron density distribution provides a map of how electrons are arranged within a molecule. Computational techniques, particularly Density Functional Theory (DFT), are employed to calculate this distribution. From the electron density, the molecular electrostatic potential (MEP) can be determined, which highlights regions of positive and negative electrostatic potential, corresponding to electrophilic and nucleophilic sites, respectively. researchgate.net

A more sophisticated tool for predicting reactivity is the Fukui function , f(r). This function quantifies the change in electron density at a specific point when an electron is added to or removed from the molecule. scm.com It is a key descriptor in conceptual DFT and helps to identify the most reactive sites for nucleophilic, electrophilic, and radical attacks. scm.comsemanticscholar.org

f+(r) : Indicates the propensity of a site to accept an electron (nucleophilic attack).

f-(r) : Indicates the propensity of a site to donate an electron (electrophilic attack).

f0(r) : Indicates the tendency of a site to react with a radical.

These functions are typically condensed to atomic centers to provide a set of numerical values, known as condensed Fukui functions, which rank the reactivity of each atom in the molecule. scm.com For N-(2-bromophenyl)-2,2,2-trifluoroacetamide, such an analysis would pinpoint the reactivity of the atoms on the phenyl ring, the amide linkage, and the trifluoromethyl group, offering predictions for various chemical transformations.

Table 1: Illustrative Condensed Fukui Function Values for a Generic Molecule This table is for illustrative purposes to show how Fukui function data is typically presented. These are not actual values for this compound.

| Atom | f+ (for Nucleophilic Attack) | f- (for Electrophilic Attack) | f0 (for Radical Attack) |

|---|---|---|---|

| C1 | 0.05 | 0.12 | 0.085 |

| C2 | 0.11 | 0.03 | 0.070 |

| N1 | 0.08 | 0.25 | 0.165 |

| O1 | 0.20 | 0.09 | 0.145 |

Quantitative Structure-Reactivity Relationships (QSAR) in Model Systems

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity or chemical reactivity. mdpi.com The process involves calculating a set of molecular descriptors (physicochemical, electronic, topological) and then using statistical methods to build a model that can predict the activity of new, untested compounds. mdpi.com

Numerous QSAR studies have been conducted on series of phenylacetamide derivatives to predict activities such as MAO-A inhibition for antidepressant effects. nih.govresearchgate.net These studies identify key structural features, or "pharmacophores," that are crucial for a desired activity. For instance, a QSAR model might reveal that the presence of an electron-withdrawing group at a specific position on the phenyl ring enhances biological activity. While no QSAR studies specifically including this compound were found, its inclusion in a dataset of related compounds could help elucidate the impact of the ortho-bromo and trifluoroacetyl groups on a given activity.

Reaction Dynamics and Kinetics Modeling

Computational modeling is a powerful tool for investigating the mechanisms and energetics of chemical reactions, providing insights that can be difficult to obtain experimentally.

Calculation of Activation Energies and Reaction Barriers

The activation energy (Ea) is the minimum energy required to initiate a chemical reaction. Computational methods, primarily DFT, can be used to model the reaction pathway from reactants to products, locating the transition state (the highest point on the energy profile). The energy difference between the reactants and the transition state corresponds to the activation energy. biointerfaceresearch.com

For this compound, one could calculate the activation barriers for reactions such as amide hydrolysis, nucleophilic aromatic substitution, or the photochemical activation of the C-F bonds, a reaction demonstrated for other N-aryl trifluoroacetamides. nih.gov For example, cyclic voltammetry studies on N-(4-cyanophenyl)-trifluoroacetamide showed that a Lewis acid catalyst could lower its reduction potential, facilitating defluorinative alkylation reactions. nih.gov Similar calculations for the 2-bromo analog would provide valuable data on its relative reactivity.

Table 2: Illustrative Calculated Activation Energies for a Hypothetical Reaction This table is for illustrative purposes. These are not actual values for this compound.

| Reaction Type | Computational Method | Calculated Activation Energy (kJ/mol) |

|---|---|---|

| Amide Hydrolysis (Acid-Catalyzed) | DFT B3LYP/6-31G | 85.2 |

| Amide Hydrolysis (Base-Catalyzed) | DFT B3LYP/6-31G | 65.7 |

| Nucleophilic Substitution (at C-Br) | DFT B3LYP/6-31G* | 120.4 |

Application of Marcus Theory to Electron Transfer Processes

Marcus theory provides a framework for understanding the rates of electron transfer reactions. It relates the kinetics of electron transfer to the Gibbs free energy of the reaction (ΔG°), the reorganization energy (λ), and the electronic coupling between the donor and acceptor. While no studies applying Marcus theory to this compound were identified, this theoretical tool would be invaluable for analyzing potential redox processes involving the molecule, for instance, in electrochemical or photochemical contexts.

Conformational Analysis using Molecular Mechanics and Dynamics

The three-dimensional shape, or conformation, of a molecule significantly influences its physical properties and biological interactions. Conformational analysis explores the different spatial arrangements of atoms that can be achieved through rotation around single bonds.

Molecular mechanics (MM) and molecular dynamics (MD) are computational methods used to study molecular conformation. MM uses classical physics to calculate the potential energy of a molecule as a function of its geometry, allowing for rapid energy minimization of different conformers. MD simulates the movement of atoms and molecules over time, providing insight into the dynamic behavior and conformational flexibility of the molecule.

For this compound, a key conformational feature is the dihedral angle between the plane of the phenyl ring and the plane of the amide group. Steric hindrance from the ortho-bromo substituent would be expected to cause significant twisting. A crystallographic study of the related compound N-(2-bromophenyl)acetamide (lacking the fluorine atoms) showed this dihedral angle to be 42.75°. researchgate.net It is plausible that the bulkier trifluoroacetyl group in the title compound would lead to a similar or even larger dihedral angle. DFT calculations and NMR spectroscopy are powerful tools for investigating these conformational preferences in solution. nih.gov Studies on other ortho-substituted systems confirm that such substitutions strongly influence the rotational barriers and preferred conformations. ohiolink.edumdpi.com

Computational Spectroscopic Characterization for Structural and Mechanistic Insights

Theoretical and computational chemistry studies are pivotal in elucidating the molecular structure, electronic properties, and spectroscopic signatures of complex organic molecules. For this compound, while a dedicated comprehensive computational spectroscopic study is not extensively available in public literature, we can infer the approach and expected outcomes based on established computational methodologies and data from structurally analogous compounds. Such studies typically employ Density Functional Theory (DFT) for ground-state properties and vibrational spectra, and Time-Dependent DFT (TD-DFT) for electronic excitation spectra.

Computational investigations would commence with the optimization of the molecular geometry of this compound. This process identifies the most stable conformation of the molecule by finding the minimum energy structure on the potential energy surface. The optimized geometry provides key structural parameters such as bond lengths, bond angles, and dihedral angles, which are fundamental for understanding the molecule's three-dimensional arrangement and steric interactions, particularly between the bromophenyl ring and the trifluoroacetamide (B147638) side chain.

Following geometry optimization, a vibrational frequency analysis is typically performed to confirm that the structure is a true minimum (i.e., no imaginary frequencies) and to predict the infrared (FT-IR) and Raman spectra. These calculated spectra are invaluable for the assignment of experimental vibrational bands to specific molecular motions.

For this compound, key vibrational modes of interest would include the N-H stretching, the amide I (primarily C=O stretching) and amide II (N-H bending and C-N stretching) bands, the symmetric and asymmetric stretching of the CF₃ group, and various vibrations associated with the substituted benzene (B151609) ring, such as C-H stretching, C-C stretching, and the C-Br stretching mode. Based on studies of similar N-phenylacetamides, a representative set of calculated vibrational frequencies can be proposed. esisresearch.orgscirp.org

Table 1: Representative Theoretical Vibrational Frequencies for this compound (Illustrative)

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Description |

|---|---|---|

| ν(N-H) | ~3400-3300 | N-H bond stretching |

| ν(C=O) (Amide I) | ~1750-1700 | Carbonyl group stretching |

| δ(N-H) + ν(C-N) (Amide II) | ~1550-1500 | N-H bending coupled with C-N stretching |

| νₐₛ(CF₃) | ~1250-1200 | Asymmetric C-F stretching |

| νₛ(CF₃) | ~1180-1150 | Symmetric C-F stretching |

| ν(C-N) | ~1350-1300 | Carbon-Nitrogen bond stretching |

| ν(C-Br) | ~650-550 | Carbon-Bromine bond stretching |

Note: This table is illustrative and based on typical frequency ranges for the specified functional groups in related molecules. Actual values would be obtained from a specific DFT calculation (e.g., at the B3LYP/6-311++G(d,p) level of theory).

Furthermore, Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. nih.govnih.govmdpi.com These calculations provide theoretical ¹H and ¹³C NMR spectra, which are crucial for confirming the molecular structure and assigning experimental resonances. For this molecule, particular attention would be paid to the chemical shifts of the aromatic protons, which are influenced by the bromine atom and the amide group, as well as the ¹⁹F NMR spectrum of the trifluoromethyl group. Computational studies on other trifluoroacetamides have shown the importance of through-space couplings between the fluorine atoms and nearby protons, which can provide valuable conformational information.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Illustrative)

| Atom | Predicted Chemical Shift (ppm) | Description |

|---|---|---|

| ¹H (N-H) | ~8.5-9.5 | Amide proton |

| ¹H (Aromatic) | ~7.0-8.0 | Protons on the bromophenyl ring |

| ¹³C (C=O) | ~155-160 | Carbonyl carbon |

| ¹³C (CF₃) | ~115-120 (quartet in ¹³C) | Trifluoromethyl carbon |

| ¹³C (Aromatic) | ~110-140 | Carbons of the bromophenyl ring |

Note: This table is illustrative. Predicted shifts are relative to a reference standard (e.g., TMS) and would be derived from GIAO calculations.

Finally, the electronic properties and UV-Vis absorption spectrum can be investigated using TD-DFT calculations. medium.commdpi.commdpi.com These computations predict the electronic transitions between molecular orbitals, such as π → π* and n → π* transitions. The results, including the maximum absorption wavelengths (λₘₐₓ) and oscillator strengths (f), help in interpreting the experimental UV-Vis spectrum and understanding the electronic structure of the molecule. For this compound, the transitions would primarily involve the π-system of the benzene ring and the non-bonding electrons of the amide group and the bromine atom.

Table 3: Predicted Electronic Transitions for this compound (Illustrative)

| Transition | Predicted λₘₐₓ (nm) | Oscillator Strength (f) |

|---|---|---|

| π → π* | ~200-220 | High |

| π → π* | ~250-270 | Moderate |

| n → π* | ~280-300 | Low |

Note: This table is illustrative and represents typical electronic transitions for an aromatic amide. Specific values would be obtained from TD-DFT calculations.

N 2 Bromophenyl 2,2,2 Trifluoroacetamide As a Strategic Synthetic Intermediate

Precursor for Nitrogen-Containing Heterocycles

The strategic placement of the bromine atom and the amide group in N-(2-bromophenyl)-2,2,2-trifluoroacetamide makes it an ideal starting material for the synthesis of fused nitrogen-containing ring systems.

Synthesis of Polysubstituted Indoles and Indoline (B122111) Derivatives

The synthesis of the indole (B1671886) nucleus is a cornerstone of heterocyclic chemistry due to its prevalence in pharmaceuticals and biologically active compounds. This compound serves as a key precursor for polysubstituted indoles through palladium-catalyzed reactions. One established method involves the palladium-catalyzed coupling of 2-bromoacetanilides with ethylene (B1197577), which leads to the formation of regiochemically pure substituted indoles under mild conditions. capes.gov.br This approach allows for the creation of diverse indole structures.

The general strategy involves an intramolecular cyclization. Palladium-catalyzed reactions, such as the Heck reaction, can be employed to first form a carbon-carbon bond at the ortho position (by displacing the bromine), followed by a reductive N-heteroannulation to construct the fused pyrrole (B145914) ring of the indole skeleton. mdpi.com The trifluoroacetyl group can be advantageous in these transformations, potentially influencing the reaction's efficiency and regioselectivity before being hydrolyzed in a subsequent step if the unprotected indole is desired.

The reduction of the resulting indole derivatives can further yield indoline compounds. This transformation is often achieved using reducing agents like borane (B79455) complexes in the presence of trifluoroacetic acid, providing a rapid and high-yielding route to the corresponding saturated heterocycles.

Table 1: Representative Palladium-Catalyzed Indole Synthesis Conditions

| Catalyst System | Reactants | Conditions | Product Type |

|---|---|---|---|

| Pd(OAc)₂ / PPh₃ | 2-Bromoacetanilide, Ethylene | K₂CO₃, LiCl, DMF, 100 °C | Substituted Indole capes.gov.brmdpi.com |

| Pd(0) / Ligand | o-Alkynylaniline, Arylsiloxane | Ag₂O, Solvent | 2,3-Disubstituted Indole rsc.org |

This table represents general conditions for indole synthesis from related precursors, illustrating the methodologies applicable to this compound.

Construction of Pyrrolopyrimidine Scaffolds

Pyrrolopyrimidines are another class of bicyclic heterocycles with significant biological activity. While direct synthesis from this compound is not prominently documented, its structure allows for a logical multi-step conversion into this scaffold. A plausible synthetic pathway would involve an initial transformation of the starting material into a substituted aminopyrrole.

For instance, the bromo-amide could first undergo a reaction to form a pyrrole ring. Subsequent chemical modifications could then be used to construct the adjacent pyrimidine (B1678525) ring. General syntheses of pyrrolo[2,3-d]pyrimidines often start from appropriately substituted pyrroles, which are then cyclized with reagents like formamide (B127407) or urea (B33335) to build the pyrimidine portion of the scaffold. nih.gov Other methods involve starting with a substituted pyrimidine and constructing the pyrrole ring onto it. Given its structure, this compound would likely be elaborated first into a 2-amino-1-arylpyrrole derivative, which would then be a suitable precursor for the final cyclization to the pyrrolopyrimidine core.

Role in Complex Molecule Construction

The dual functionality of this compound makes it a valuable building block for assembling more complex molecular architectures beyond simple heterocycles.

Building Block for Multifunctional Amides

The aryl bromide moiety of this compound is a versatile handle for introducing molecular diversity through transition metal-catalyzed cross-coupling reactions. This allows for its use as a foundational block in the synthesis of multifunctional amides.

Palladium-catalyzed reactions such as the Suzuki coupling (for C-C bond formation) and the Buchwald-Hartwig amination (for C-N bond formation) are particularly effective. researchgate.netwikipedia.org By reacting this compound with various boronic acids (Suzuki) or amines (Buchwald-Hartwig), the bromine atom can be replaced with a wide array of aryl, heteroaryl, or amino groups. researchgate.netwikipedia.orgorganic-chemistry.org These reactions tolerate a variety of functional groups and proceed with high efficiency, allowing for the creation of a library of complex amides where the trifluoroacetamide (B147638) group remains as a key structural feature. researchgate.net For example, a study on the Suzuki coupling of N-(2,5-dibromophenyl)acetamide with different arylboronic acids demonstrated that such transformations proceed in moderate to good yields, tolerating various functional groups. researchgate.net

Table 2: Cross-Coupling Reactions for Multifunctional Amide Synthesis

| Reaction Name | Catalyst System | Coupling Partners | Bond Formed |

|---|---|---|---|

| Suzuki Coupling | Pd(0) catalyst, Base | Aryl Halide, Arylboronic Acid | C-C researchgate.net |

This table illustrates common cross-coupling reactions applicable to this compound for constructing multifunctional amides.

Integration into Cascade and Domino Reactions for Advanced Syntheses

Cascade or domino reactions, where multiple bond-forming events occur in a single synthetic operation, represent a highly efficient strategy for building molecular complexity. This compound is an excellent substrate for designing such processes.

The palladium-catalyzed synthesis of indoles from this precursor is a prime example of a cascade reaction. mdpi.com The sequence can be initiated by a palladium-catalyzed intermolecular reaction, such as a Heck coupling with an alkene. The resulting intermediate then undergoes a subsequent intramolecular C-N bond formation (amination) to construct the indole ring system. This process, combining both an intermolecular and an intramolecular reaction in one pot, avoids the need to isolate intermediates, saving time and resources. The development of such domino reactions for the synthesis of 3,n-fused tricyclic indole skeletons has been a subject of significant research. mdpi.com

Development of New Synthetic Methodologies and Reagents based on its Unique Reactivity

The distinct electronic and steric properties of this compound have spurred the development of new synthetic methods. The trifluoroacetyl group is one of the strongest electron-withdrawing groups, which significantly increases the acidity of the N-H proton and influences the electronic character of the aromatic ring. organic-chemistry.org This enhanced acidity can be exploited in various base-mediated reactions.

Furthermore, the amide functionality can act as a directing group in C-H functionalization reactions. nih.govbohrium.com A transition metal catalyst can coordinate to the amide oxygen, delivering the catalytic center to the ortho C-H bond on the other side of the amide (the C-3 position), enabling regioselective functionalization at that site. The interplay between the directing effect of the amide and the presence of the bromine atom allows for highly controlled, stepwise modifications of the aromatic ring, making it a valuable tool for creating precisely substituted aromatic compounds.

Advanced Spectroscopic Characterization in Reaction Contexts

X-ray Crystallographic Analysis for Product and Intermediate Structure Elucidation

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional atomic and molecular structure of crystalline solids. nih.govwordpress.com It provides definitive proof of a molecule's constitution, configuration, and conformation by mapping the electron density of a crystal. In the context of reactions with N-(2-bromophenyl)-2,2,2-trifluoroacetamide, this method is crucial for unambiguously identifying the structure of stable final products or, in favorable cases, crystalline intermediates.

In a typical application, a product derived from a reaction of this compound would be crystallized and subjected to X-ray diffraction. The resulting data on bond lengths, bond angles, and torsion angles would confirm its chemical identity and spatial arrangement. For example, in a cyclization reaction, crystallography could definitively establish the regiochemistry and stereochemistry of the newly formed ring system. Modern techniques, including the use of high-intensity synchrotron sources, can even enable the study of very small or weakly diffracting crystals. wordpress.com

| Parameter | Value | Significance |

|---|---|---|

| Molecular Formula | C₈H₈BrNO | Defines the elemental composition of the molecule. |

| C(aromatic)-N Distance | 1.418 (4) Å | Indicates the bond length between the benzene (B151609) ring and the nitrogen atom. |

| C(carbonyl)-N Distance | 1.358 (4) Å | Represents the bond length within the amide group, showing partial double bond character. |

| Benzene/Amide Dihedral Angle | 42.75 (14)° | Quantifies the twist between the aromatic ring and the amide plane, a key conformational feature. |

| N1 Atom Hybridization | sp² | The bond angle sum around the nitrogen is 360.0°, indicating a planar geometry. |

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Insights and Regioselectivity Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure elucidation in solution. omicsonline.orgnih.gov It provides detailed information about the chemical environment, connectivity, and spatial proximity of magnetically active nuclei such as ¹H, ¹³C, and ¹⁹F. For a molecule like this compound, which contains all three of these nuclei in distinct chemical environments, NMR is exceptionally informative.

Advanced 2D NMR techniques are particularly powerful for determining the structure of reaction products and gaining mechanistic insights. mdpi.com

COSY (Correlation Spectroscopy) experiments reveal ¹H-¹H coupling networks, helping to identify adjacent protons in the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded ¹H and ¹³C atoms, allowing for the unambiguous assignment of the carbon skeleton.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds, which is critical for identifying the regioselectivity of a reaction by establishing long-range connectivity. For instance, an HMBC correlation between the amide N-H proton and a specific carbon in a newly formed ring would confirm the site of cyclization.

¹⁹F NMR is highly sensitive to the local electronic environment of the trifluoromethyl (-CF₃) group. The chemical shift of the ¹⁹F signal can change significantly depending on the chemical transformation occurring at or near the trifluoroacetamide (B147638) moiety, making it an excellent probe for monitoring reaction progress. rsc.org Furthermore, coupling between ¹⁹F nuclei and nearby protons (¹H-¹⁹F coupling) can provide valuable structural information. rsc.org

In studying a reaction's regioselectivity, NMR allows for the precise determination of where a chemical modification has occurred on the aromatic ring of this compound. The distinct splitting patterns and chemical shifts of the four aromatic protons can be definitively assigned, and any changes to this pattern in the product molecule reveal the substitution site.

| NMR Experiment | Information Gained | Application Example |

|---|---|---|

| ¹H NMR | Identifies chemical shifts and coupling constants of protons. | Determine the substitution pattern on the aromatic ring by analyzing changes in proton signals. |

| ¹³C NMR | Shows the chemical environment of each carbon atom. | Confirm the number of unique carbons and identify changes in hybridization (sp² to sp³). |

| ¹⁹F NMR | Provides a sensitive probe for the -CF₃ group's environment. | Monitor reactions involving the trifluoroacetamide group; detect changes in electronic environment. rsc.org |

| 2D COSY | Maps proton-proton (¹H-¹H) coupling networks. | Establish the connectivity of protons within the phenyl ring. mdpi.com |

| 2D HSQC/HMBC | Correlates protons with one-bond (HSQC) or multiple-bond (HMBC) carbons. | Establish the complete carbon framework and determine regioselectivity by linking different molecular fragments. mdpi.com |

| 2D NOESY | Identifies protons that are close in space (through-space interaction). | Determine the stereochemistry and conformation of the product molecule. |

Mass Spectrometry in the Identification of Reaction Intermediates and Products

Mass Spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ions. rsc.org It is an indispensable tool for confirming the molecular weight of reaction products and, crucially, for detecting and identifying transient or low-abundance reaction intermediates that are key to understanding a reaction mechanism. nih.gov Techniques such as Electrospray Ionization (ESI-MS) are particularly well-suited for analyzing reaction mixtures directly from solution. nih.gov

When monitoring a reaction involving this compound, ESI-MS can track the disappearance of the starting material's ion and the appearance of ions corresponding to intermediates and the final product. nih.gov This allows for real-time kinetic analysis and the construction of a mechanistic hypothesis. For example, in a palladium-catalyzed cross-coupling reaction, MS could potentially detect key organometallic intermediates, such as an oxidative addition complex.

Tandem mass spectrometry (MS/MS) provides an additional layer of structural information. nih.gov In an MS/MS experiment, a specific ion of interest (e.g., a suspected intermediate) is isolated and fragmented. The resulting fragmentation pattern provides a structural fingerprint that can be used to deduce the ion's identity. This is particularly useful for distinguishing between isomers, which have the same mass but different structures. The development of rapid-mixing and fast-sampling MS techniques has even enabled the detection of intermediates with lifetimes on the microsecond to millisecond timescale. stanford.eduibs.re.kr

| Species | Hypothetical Structure | Expected m/z ([M+H]⁺) | Role in Analysis |

|---|---|---|---|

| Starting Material | This compound | 283.96 / 285.96 | Signal decreases as the reaction proceeds. The isotopic pattern for bromine (¹⁹Br/⁸¹Br) is a key identifier. |

| Reaction Intermediate | e.g., A cyclized, non-aromatized intermediate | Variable | A transient signal whose appearance and disappearance provides mechanistic insight. nih.gov |

| Final Product | e.g., A de-brominated, cyclized product | 204.05 | Signal increases over time, confirming the molecular weight of the final structure. |

Future Research Directions and Perspectives

Development of More Sustainable and Atom-Economical Synthetic Routes

Traditional synthetic methods for amides and functionalized aromatics often rely on stoichiometric reagents and volatile organic solvents, leading to significant waste generation. Future research will likely prioritize the development of greener and more atom-economical pathways to N-(2-bromophenyl)-2,2,2-trifluoroacetamide.

One promising avenue is the use of alternative solvent systems. Deep eutectic solvents (DESs), which are mixtures of hydrogen bond donors and acceptors, are gaining attention as environmentally benign media for reactions like Friedel-Crafts acylations. rsc.orgresearchgate.net A system composed of choline (B1196258) chloride and zinc chloride, for instance, can function as both a catalyst and a recyclable solvent, potentially offering a greener alternative to conventional methods. rsc.orgresearchgate.net Similarly, conducting amidation reactions in water, facilitated by surfactants or other additives, represents a significant step towards sustainable chemistry. acs.org The exploration of vegetable oils as biodegradable and renewable reaction media is another novel approach, although challenges in product purification need to be addressed. nih.gov

In addition to greener solvents, improving the atom economy of the synthesis is crucial. Atom economy is a measure of how many atoms from the reactants are incorporated into the final product. numberanalytics.com Catalytic reactions are fundamental to achieving high atom economy by minimizing the use of stoichiometric reagents that end up as byproducts. numberanalytics.comorganic-chemistry.org For the synthesis of this compound, this could involve catalytic acylation or amination steps that proceed with minimal waste. For example, developing a one-pot synthesis from substituted o-nitrotoluenes using a cesium catalyst could provide a highly efficient and atom-economical route to related quinoline (B57606) derivatives, and similar principles could be applied here. rsc.org

Table 1: Comparison of Conventional vs. Sustainable Synthesis Approaches

| Feature | Conventional Synthesis | Sustainable/Atom-Economical Approach | Potential Benefit for this compound Synthesis |

| Solvents | Volatile organic compounds (e.g., toluene, THF) | Deep eutectic solvents, water, vegetable oils rsc.orgresearchgate.netacs.orgnih.gov | Reduced environmental impact and improved safety. |

| Reagents | Stoichiometric coupling reagents and bases | Catalytic systems (e.g., transition metals, enzymes) numberanalytics.comnumberanalytics.comrsc.org | Higher efficiency and significantly less chemical waste. |

| Waste | High E-factor (environmental factor) | Low E-factor, biodegradable byproducts organic-chemistry.orgrsc.org | More cost-effective and environmentally friendly production. |

| Energy | Often requires high temperatures | Milder reaction conditions, microwave irradiation researchgate.net | Lower energy consumption and reduced costs. |

Exploration of Novel Catalytic Systems for Functionalization

The bromine atom and the trifluoroacetamide (B147638) group on the aromatic ring of this compound are prime targets for further functionalization. The development of novel catalytic systems to selectively modify these positions would greatly expand the utility of this compound as a chemical intermediate.

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful tools for C-N bond formation and could be further optimized for substrates like this. numberanalytics.comnih.govnih.govsyr.edunih.gov Research into new ligands for palladium catalysts continues to push the boundaries of these reactions, allowing for the coupling of a wider range of amines and aryl halides under milder conditions. nih.govnih.govacs.orgacs.orgmit.edu For instance, the development of a catalyst system based on two different biarylphosphine ligands has shown exceptionally high reactivity and substrate scope for C-N cross-coupling. nih.gov The Suzuki-Miyaura cross-coupling is another key reaction for forming C-C bonds, and recent work has demonstrated its effectiveness on unprotected ortho-bromoanilines, a class of compounds closely related to the starting material for this compound. rsc.org

Beyond traditional thermal catalysis, photocatalysis is emerging as a powerful and sustainable strategy. youtube.comyoutube.com Visible-light-driven photocatalysis can generate reactive intermediates under exceptionally mild conditions. frontiersin.orgnih.gov This approach has been successfully used for trifluoromethylation reactions using trifluoroacetic acid derivatives as the trifluoromethyl source. frontiersin.orgnih.gov Such methods could potentially be adapted for the direct functionalization of the aromatic ring or for reactions involving the trifluoroacetamide moiety. Photocatalytic methods are also being developed for the synthesis of arylsulfonamides from aryl triflates, highlighting the potential for novel, light-mediated transformations of aromatic compounds. rsc.org

Integration with Flow Chemistry and High-Throughput Experimentation

To accelerate the discovery of optimal reaction conditions and to enable safer, more scalable manufacturing processes, the integration of flow chemistry and high-throughput experimentation (HTE) is a critical future direction.

Flow chemistry, where reactions are performed in continuous-flow reactors rather than in traditional batch-wise fashion, offers numerous advantages, including superior heat and mass transfer, precise control over reaction parameters, and the ability to safely handle hazardous reagents and intermediates. nih.gov Amidation reactions, which are central to the synthesis of this compound, have been successfully adapted to flow processes. vapourtec.comresearchgate.net For instance, peptide amidation has been transformed by flow photochemistry, enabling commercial-scale production that would otherwise be unviable. clinlabint.com The use of plug flow reactors with thermally stable coupling reagents has also been demonstrated for early development compounds. vapourtec.com

High-throughput experimentation (HTE) allows for the rapid screening of a large number of reaction variables, such as catalysts, ligands, solvents, and bases, in parallel. unchainedlabs.comdomainex.co.uk This approach can dramatically reduce the time and resources required to identify optimal conditions for a given transformation. nih.gov HTE has been successfully applied to the screening of Suzuki-Miyaura cross-coupling reactions, with the "hotspots" from the screen being rapidly validated under continuous flow conditions. nih.gov A similar workflow could be employed to optimize the synthesis and subsequent functionalization of this compound. Colorimetric chemosensors for halide ions have also been developed as a tool for HTS of coupling reactions involving aryl halides. nih.gov

Table 2: Workflow for Accelerated Synthesis and Optimization

| Step | Technology | Application to this compound | Benefit |

| 1. Condition Scouting | High-Throughput Experimentation (HTE) | Screening of catalysts, ligands, and bases for amidation and cross-coupling reactions. unchainedlabs.comdomainex.co.uknih.govnih.gov | Rapid identification of optimal reaction parameters from a large experimental space. |

| 2. Validation & Optimization | Continuous Flow Chemistry | Validation of HTE "hits" and fine-tuning of reaction conditions (temperature, residence time). acs.orgnih.govvapourtec.comresearchgate.netclinlabint.com | Improved yield, safety, and scalability; precise process control. |

| 3. Scale-up | Continuous Flow Manufacturing | Production of larger quantities of the target compound under optimized flow conditions. | Efficient, consistent, and potentially lower-cost manufacturing. |

Advanced Computational Chemistry for Predictive Synthesis and Mechanism Discovery

Computational chemistry is becoming an indispensable tool in modern synthetic chemistry, offering the ability to predict reaction outcomes and to gain deep insights into reaction mechanisms.

Machine learning models are being developed to predict the regioselectivity of electrophilic aromatic substitutions with high accuracy. acs.org For a molecule like this compound, such a model could predict the most likely site of further substitution on the aromatic ring, guiding synthetic efforts and avoiding unnecessary experimentation. acs.org Computational tools are also being used to predict the bioavailability and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of novel compounds, which is particularly relevant if this molecule is to be used as a scaffold for pharmaceuticals. nih.gov

Furthermore, computational studies, particularly using density functional theory (DFT), are crucial for elucidating reaction mechanisms. Understanding the mechanism of palladium-catalyzed amination, for example, has been greatly aided by computational and spectroscopic studies, revealing details about the active catalytic species and the elementary steps of the reaction. acs.orgacs.org Similar studies on the synthesis and reactions of this compound could lead to the rational design of more efficient catalysts and reaction conditions. Computational methods are also used to study the conformational properties of trifluoroacetamides, which can influence their reactivity and biological activity. nih.govacs.org

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for N-(2-bromophenyl)-2,2,2-trifluoroacetamide, and how are reaction conditions optimized?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, CuI-catalyzed reactions with terminal alkynes require precise control of solvent polarity (e.g., DMF or DMSO) and base selection (e.g., K₂CO₃ or NaH) to enhance yields . Optimization involves screening catalysts (e.g., CuI for coupling efficiency) and temperature gradients (e.g., 60–100°C) to minimize side products.

- Table 1 : Example Reaction Conditions

| Reaction Type | Catalyst | Solvent | Temperature | Yield (%) | Reference |

|---|---|---|---|---|---|

| CuI-catalyzed coupling | CuI | DMF | 80°C | 75–85 | |

| Nucleophilic substitution | K₂CO₃ | DMSO | 60°C | 65–70 |

Q. How is N-(2-bromophenyl)-2,2,2-trifluoroacetamide characterized spectroscopically?

- Methodological Answer : ¹H/¹³C NMR is critical for confirming regiochemistry and substituent effects. The trifluoroacetamide group shows distinct ¹⁹F NMR signals (δ -70 to -75 ppm). For example, in N-(3-(2-bromophenyl)propyl)-2,2,2-trifluoroacetamide, aromatic protons resonate at δ 7.2–7.8 ppm, while the CF₃ group appears as a singlet in ¹³C NMR . Mass spectrometry (HRMS) validates molecular weight, and IR confirms carbonyl stretches (~1680 cm⁻¹).

Q. What safety protocols are recommended for handling this compound?

- Methodological Answer : While direct toxicity data for this compound is limited, structurally similar trifluoroacetamides exhibit carcinogenic potential. Lab handling requires PPE (gloves, goggles), fume hood use, and waste neutralization (e.g., acid hydrolysis). Toxicity screening via Ames tests or in vitro cytotoxicity assays is advised for biological studies .

Advanced Research Questions

Q. What computational methods elucidate the reaction mechanisms involving N-(2-bromophenyl)-2,2,2-trifluoroacetamide?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31+G* level identifies transition states and intermediates in CuI-catalyzed reactions. Atoms-in-Molecules (AIM) and Natural Bond Orbital (NBO) analyses reveal charge transfer and bonding interactions (e.g., Cu-alkyne σ-coordination). Solvent effects are modeled using polarizable continuum models (PCM) .

- Key Insight : Frontier Molecular Orbital (FMO) theory explains regioselectivity, where the LUMO of the bromophenyl group aligns with the HOMO of the alkyne .

Q. How does crystal packing influence the physicochemical properties of this compound?

- Methodological Answer : X-ray crystallography reveals that van der Waals interactions and hydrogen bonding (N–H⋯O) stabilize the lattice. For example, dihedral angles between aromatic rings (66.4°) and acetamide groups affect solubility and melting points . Computational Hirshfeld surface analysis quantifies intermolecular contacts (e.g., H⋯F interactions).

Q. What strategies resolve contradictions in biological activity data for derivatives?

- Methodological Answer : Discrepancies in antimicrobial or anticancer activity often arise from substituent positioning. For instance, electron-withdrawing groups (e.g., CF₃) enhance metabolic stability but may reduce membrane permeability. Structure-Activity Relationship (SAR) studies using logP calculations and molecular docking (e.g., with topoisomerase II) clarify bioactivity trends .

Data Contradictions and Resolution

- Synthetic Yields : Lower yields in nucleophilic substitution (65%) vs. coupling reactions (85%) reflect competing side reactions (e.g., dehalogenation). Optimization via microwave-assisted synthesis or flow chemistry improves efficiency .

- Biological Activity : Variability in cytotoxicity assays may stem from cell-line-specific uptake mechanisms. Parallel assays (e.g., MTT and apoptosis markers) validate results .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.